

A Technical Guide to the Formation of Ethylenediamine Tartrate Ionic Salt

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Compound of Interest

Compound Name: Ethylenediamine tartrate

Cat. No.: B3049953

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Introduction

Ethylenediamine tartrate is an organic ionic salt formed from the reaction of ethylenediamine, a bifunctional base, and tartaric acid, a dicarboxylic acid.^[1] This compound has garnered significant interest in materials science and crystal growth research. Historically, it was developed for its valuable piezoelectric properties, enabling its use in electro-acoustic filters and other transducers.^{[1][2][3]} More recent research has highlighted its non-linear optical (NLO) properties, making it a candidate for frequency conversion of laser light.^[1] Furthermore, its chiral nature, derived from tartaric acid, allows it to be utilized as a chiral resolving agent in stereochemistry to separate enantiomers.^{[1][4]}

This technical guide provides an in-depth overview of the formation of **ethylenediamine tartrate**, detailing the underlying chemistry, synthesis protocols, crystallization methods, and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and materials science.

The Chemistry of Ionic Salt Formation

The formation of **ethylenediamine tartrate** is a classic acid-base neutralization reaction. Each of the two amine groups on the ethylenediamine molecule acts as a base, accepting a proton (H^+) from the carboxylic acid groups of two tartaric acid molecules.^[1] This proton transfer results in the formation of a doubly-charged ethylenediammonium cation, $[C_2H_4(NH_3)_2]^{2+}$, and two singly-charged tartrate anions, $[C_4H_5O_6]^-$.

The strong electrostatic attraction between these oppositely charged ions drives the formation of the crystalline solid salt.[1] The stability of the resulting crystal lattice is further enhanced by an extensive network of hydrogen bonds between the ions.[1] The typical reaction employs a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid to form ethylenediamine ditartrate.[1]

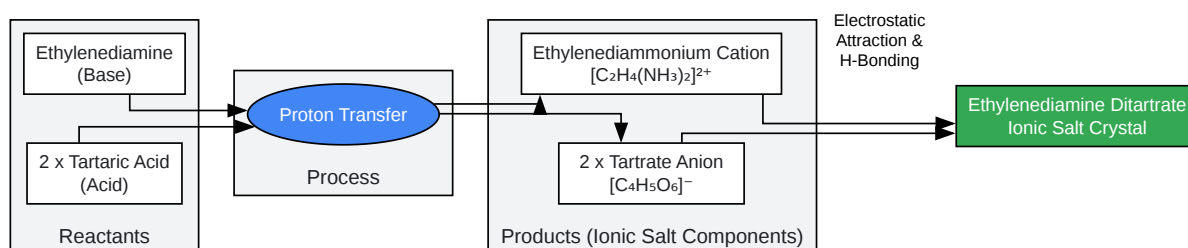


Figure 1. Ionic Salt Formation Pathway

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Figure 1. Ionic Salt Formation Pathway

Synthesis and Crystallization Methodologies

The isolation of solid **ethylenediamine tartrate** is achieved through crystallization, a critical step that dictates the purity, size, and morphology of the final product. The choice of method depends on the desired outcome, such as large single crystals for piezoelectric applications or fine powders for other uses.

Two primary synthesis routes are employed:

- **Solution-Based Synthesis:** This is the most common laboratory-scale method. It involves dissolving the reactants in a suitable solvent, typically deionized water, followed by crystallization.[1]
- **Mechanochemical Synthesis:** A solvent-free, environmentally friendly alternative that uses mechanical energy, such as grinding in a ball mill, to initiate the chemical reaction between the solid reactants.[1]

Protocol 1: General Solution-Based Synthesis

This protocol outlines the fundamental steps for synthesizing **ethylenediamine tartrate** in a solution.

- **Reagent Preparation:** Dissolve L-(+)-tartaric acid in deionized water. In a separate container, prepare an aqueous solution of ethylenediamine.
- **Stoichiometric Reaction:** Slowly add the ethylenediamine solution to the tartaric acid solution while stirring. A 1:2 molar ratio of ethylenediamine to tartaric acid is typically used.^[1]
- **Dissolution & pH Control:** Heat the resulting solution to approximately 60°C to ensure all reactants are fully dissolved.^[1] Precise control of pH is crucial to ensure the complete formation of the desired salt.^[1]
- **Crystallization:** Induce crystallization from the supersaturated solution using one of the methods described below (Protocols 2-4).
- **Isolation:** Collect the formed crystals by filtration, wash with a minimal amount of cold solvent to remove impurities, and dry appropriately.

Protocol 2: Crystallization by Slow Evaporation

This method is ideal for growing high-quality single crystals.

- **Preparation:** Prepare a saturated solution of **ethylenediamine tartrate** in deionized water as described in Protocol 1.
- **Evaporation:** Cover the container with a perforated film (e.g., Parafilm) to slow the rate of evaporation and prevent contamination.
- **Growth:** Allow the solvent to evaporate slowly at a constant room temperature over several days to weeks. Crystals will form as the solution becomes supersaturated.^[1]

Protocol 3: Crystallization by Controlled Cooling

This technique relies on the temperature-dependent solubility of the salt.

- Preparation: Prepare a saturated solution at an elevated temperature (e.g., 45-50°C for the anhydrous form).[5] The hydrate form is stable below approximately 40.6°C, while the anhydrous form crystallizes at higher temperatures.[1][6]
- Cooling: Gradually reduce the temperature of the solution at a controlled rate (e.g., 0.025°C per day).[6] This slow cooling prevents rapid nucleation and promotes the growth of larger, more uniform crystals.

Protocol 4: Crystallization at Constant Temperature

This method is suited for pilot plant or larger-scale production, offering better control over crystal growth.[2]

- Setup: Place seed crystals in a crystallizer tank containing a saturated mother liquor maintained at a constant temperature (e.g., 42°C).[5]
- Feed: Continuously or intermittently feed a solution saturated at a slightly higher temperature (e.g., 43°C) into the crystallizer to maintain a state of supersaturation.[5]
- pH Maintenance: Maintain the pH of the solution between 6.5 and 8.0, ideally around 7.5, by adding ammonium hydroxide.[5] This helps to control the crystal habit and prevent decomposition.[5]
- Circulation: Gently circulate the solution to ensure a uniform supply of solute to the growing crystal faces.[2]

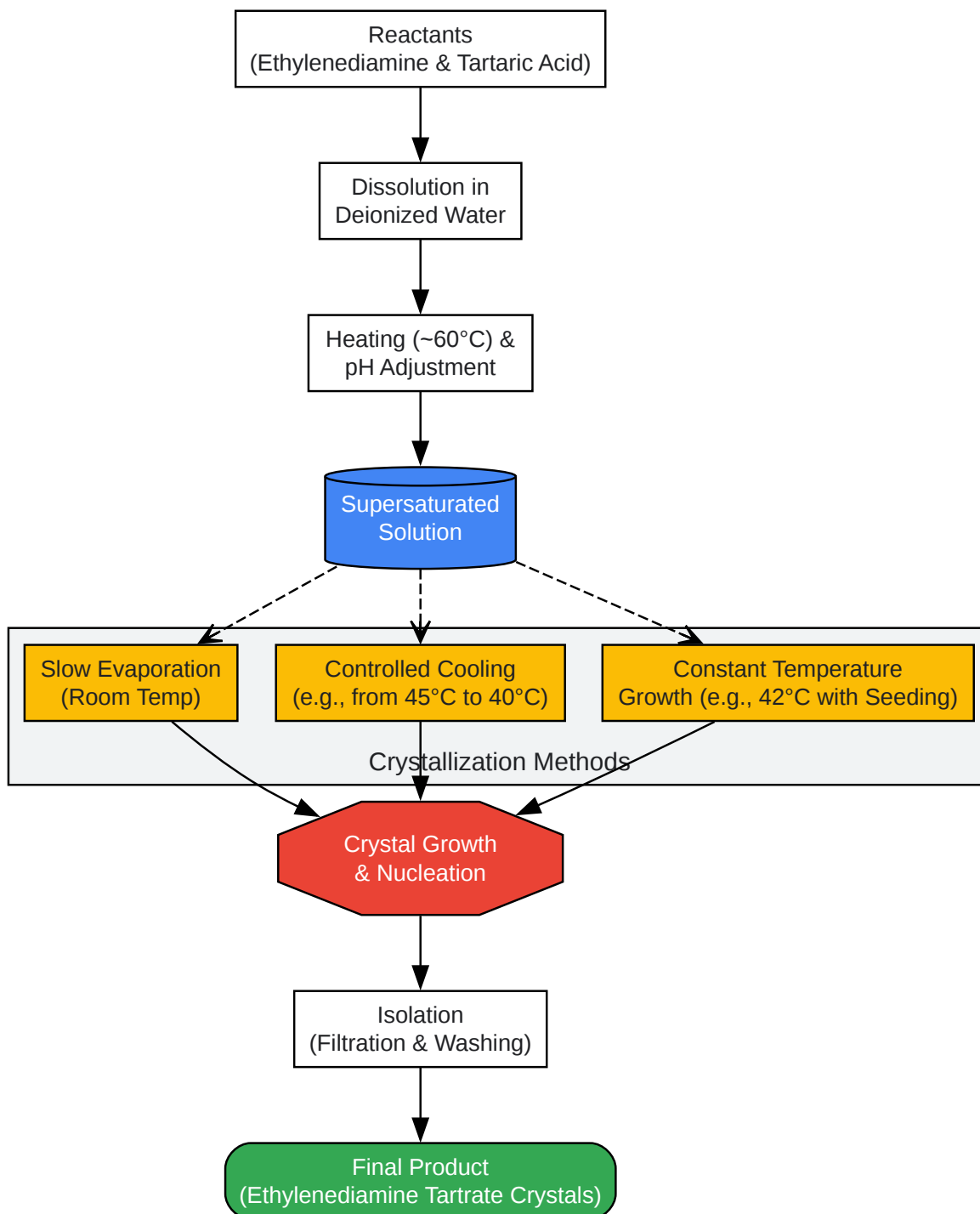


Figure 2. Experimental Workflow for Synthesis and Crystallization

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Physicochemical Data and Characterization

The properties of **ethylenediamine tartrate** are well-documented, with distinct characteristics for its anhydrous and hydrated forms.

Table 1: General Physicochemical Properties

Property	Value	Source
Molecular Formula	C₁₀H₂₀N₂O₁₂ (Ditartrate)	[7]
Molecular Weight	360.27 g/mol (Ditartrate)	[7]
CAS Number	22719-15-9	[1] [8] [9]
Appearance	White crystalline solid	General knowledge

| Key Applications | Piezoelectric devices, NLO materials, Chiral resolving agent [\[3\]](#) |

Table 2: Crystallographic Data

Form	Crystal System	Space Group	Unit Cell Parameters	Source
Anhydrous	Monoclinic	P2₁	Not specified in results	[1]

| Dihydrate (EDADTDH) | Tetragonal | P4₁2₁2 | a = 7.531 Å, c = 30.065 Å [\[1\]](#)[\[6\]](#) |

Table 3: Key Experimental Parameters for Crystallization

Parameter	Condition/Value	Significance	Source
Transition Temperature	~40.6 °C	Defines stability region of hydrate vs. anhydrous form in aqueous solution.	[1][5][6]
Anhydrous Growth Temp.	40.6 °C to 50 °C	Optimal temperature range to crystallize the anhydrous form and avoid decomposition.	[5]
Solution pH	6.5 - 8.0 (Optimal ~7.5)	Crucial for complete salt formation and controlling crystal habit.	[5]
Thermal Stability (Dihydrate)	Stable up to ~100 °C	Indicates the upper temperature limit before decomposition of the hydrated form.	[1]

| NLO Efficiency (SHG) | 0.13 times that of KDP | Quantifies its potential for second harmonic generation applications. |[1] |

Structural Characterization

Single-crystal X-ray diffraction is the definitive method for structural elucidation. Analysis reveals that the crystal structure of **ethylenediamine tartrate** consists of diprotonated ethylenediamine cations and tartrate anions.[1] The stability of the crystal lattice is significantly influenced by an extensive network of hydrogen bonds involving the ammonium groups, carboxylate groups, hydroxyl groups, and, in the case of the dihydrate, water molecules.[1][6] In the dihydrate form, these hydrogen bonds link the ions into a complex three-dimensional network.[6]

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